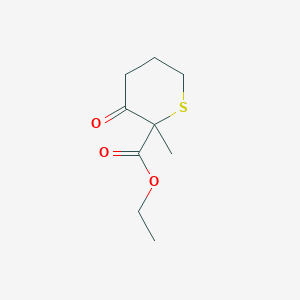
Ethyl 2-methyl-3-oxothiane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-3-oxothiane-2-carboxylate is an organic compound with the molecular formula C9H14O3S It is a derivative of thiane, a six-membered sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxothiane-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2-chlorothiophene in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-3-oxothiane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiane derivatives.
科学的研究の応用
Ethyl 2-methyl-3-oxothiane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-methyl-3-oxothiane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-3-oxothiane-2-carboxylate: Unique due to the presence of the thiane ring.
Ethyl 2-methyl-3-oxotetrahydrothiopyran-2-carboxylate: Similar structure but different ring size.
Ethyl 2-methyl-3-oxothiophene-2-carboxylate: Contains a thiophene ring instead of a thiane ring.
Uniqueness
This compound is unique due to its six-membered thiane ring, which imparts distinct chemical properties and reactivity compared to other sulfur-containing heterocycles.
生物活性
Ethyl 2-methyl-3-oxothiane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique thiane ring structure, which contributes to its biological properties. The thiane ring is a five-membered ring containing sulfur, which often enhances the reactivity and biological activity of compounds.
Structure Formula
The molecular formula for this compound is C8H12O3S. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown varying degrees of effectiveness against different bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 32 µg/mL | Moderate |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 64 µg/mL | Low |
| Escherichia coli | 128 µg/mL | Low |
| Pseudomonas aeruginosa | No significant activity | None |
The compound exhibited moderate activity against MSSA but showed significantly reduced effectiveness against MRSA and other Gram-negative bacteria such as E. coli and P. aeruginosa .
The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. The presence of the thiane ring suggests potential interactions with thiol groups in bacterial proteins, which could inhibit essential enzymatic functions.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Eze et al. (2019) evaluated the antimicrobial efficacy of various derivatives of thiane compounds, including this compound. The results indicated that while some derivatives showed promising activity, this compound's effectiveness was limited compared to other synthesized analogs .
- Mechanistic Insights : Research by Alhameed et al. (2020) provided insights into the mechanism of action for thiane compounds, suggesting that their interaction with cell membranes leads to increased permeability and eventual cell lysis in susceptible strains .
特性
IUPAC Name |
ethyl 2-methyl-3-oxothiane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-3-12-8(11)9(2)7(10)5-4-6-13-9/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRFOXXLBNRKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCCS1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














